molecular formula C7H4N4 B2877565 3-Azidobenzonitrile CAS No. 31656-78-7

3-Azidobenzonitrile

Cat. No.: B2877565
CAS No.: 31656-78-7
M. Wt: 144.137
InChI Key: IVJUVUZQLYKATC-UHFFFAOYSA-N
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Description

3-Azidobenzonitrile is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzonitrile moiety

Biochemical Analysis

Biochemical Properties

3-Azidobenzonitrile participates in biochemical reactions, particularly in the reduction of azides to amines . This process involves the use of D-glucose and KOH as green reagents, providing a quick, efficient, and environmentally friendly method . The reaction is highly chemoselective, favoring azide reduction in the presence of other reducible functionalities .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the reduction of azides to amines . This transformation is crucial in the synthesis of a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound, such as its stability and degradation over time, are not well-documented. The reduction of azides to amines using this compound is reported to be completed in a short time (5–20 minutes), suggesting that it reacts quickly in this context .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Its role in the reduction of azides to amines suggests that it may interact with enzymes involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromobenzonitrile with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azidobenzonitrile undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, often serving as a precursor to other functional groups.

    Cycloaddition: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: 3-Aminobenzonitrile.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

3-Azidobenzonitrile finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing heterocycles.

    Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactivity and ability to introduce functional groups.

Comparison with Similar Compounds

    Benzonitrile: Lacks the azide group, making it less reactive in cycloaddition reactions.

    2-Azidobenzonitrile: Similar structure but with the azide group in a different position, leading to different reactivity and applications.

    4-Azidobenzonitrile: Another positional isomer with distinct reactivity patterns.

Uniqueness: 3-Azidobenzonitrile is unique due to the specific positioning of the azide group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly useful in certain synthetic applications, such as the selective formation of triazoles.

Properties

IUPAC Name

3-azidobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJUVUZQLYKATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31656-78-7
Record name 3-Azidobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 9.44g. (0.08 mole) of 3-cyanoaniline in 50 ml. of water at 0° C. was treated with 20 ml. of concentrated HCl, with slow addition, maintaining the reaction mixture temperature at or below 5° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water, and the reaction mixture was aged for 1/2 hour at 0°-5° C. Then to the clear reaction mixture solution was added 75 ml. of hexane, followed by a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water, which were added dropwise with stirring. A precipitate was observed to form, after which 100 ml. of ether was added. The organic and aqueous components of the reaction mixture was separated and the aqueous component was extracted with 100 ml. of ether. The organic component was dried over MgSO4 and concentrated to a volume of about 100 ml. An aliquot was blown down and the structure of the product confirmed for 3-cyanophenylazide.
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